Cas no 1805478-79-8 (3-Bromo-2-chloro-6-fluorobenzoyl chloride)

3-Bromo-2-chloro-6-fluorobenzoyl chloride is a versatile aromatic acyl chloride derivative used primarily as an intermediate in organic synthesis. Its distinct halogen substitution pattern (bromo, chloro, and fluoro groups) enhances reactivity, enabling selective functionalization in pharmaceutical and agrochemical applications. The compound's high electrophilicity facilitates efficient acylation reactions, making it valuable for constructing complex molecular frameworks. Its stability under controlled conditions ensures consistent performance in multi-step syntheses. The presence of multiple halogens also allows for further derivatization via cross-coupling or nucleophilic substitution. Suitable for use under inert atmospheres, it is typically handled in anhydrous environments to prevent hydrolysis. This reagent is particularly useful in medicinal chemistry for developing bioactive molecules.
3-Bromo-2-chloro-6-fluorobenzoyl chloride structure
1805478-79-8 structure
商品名:3-Bromo-2-chloro-6-fluorobenzoyl chloride
CAS番号:1805478-79-8
MF:C7H2BrCl2FO
メガワット:271.898582935333
CID:4973225

3-Bromo-2-chloro-6-fluorobenzoyl chloride 化学的及び物理的性質

名前と識別子

    • 3-Bromo-2-chloro-6-fluorobenzoyl chloride
    • インチ: 1S/C7H2BrCl2FO/c8-3-1-2-4(11)5(6(3)9)7(10)12/h1-2H
    • InChIKey: FVQYKODVAZSGNZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C(C(=O)Cl)=C1Cl)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 190
  • トポロジー分子極性表面積: 17.1
  • 疎水性パラメータ計算基準値(XlogP): 3.9

3-Bromo-2-chloro-6-fluorobenzoyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013022019-250mg
3-Bromo-2-chloro-6-fluorobenzoyl chloride
1805478-79-8 97%
250mg
504.00 USD 2021-06-24
Alichem
A013022019-1g
3-Bromo-2-chloro-6-fluorobenzoyl chloride
1805478-79-8 97%
1g
1,460.20 USD 2021-06-24
A2B Chem LLC
BA20299-500mg
3-Bromo-2-chloro-6-fluorobenzoyl chloride
1805478-79-8 95%
500mg
$131.00 2024-04-20
Alichem
A013022019-500mg
3-Bromo-2-chloro-6-fluorobenzoyl chloride
1805478-79-8 97%
500mg
855.75 USD 2021-06-24
Aaron
AR01K6ON-5g
3-Bromo-2-chloro-6-fluorobenzoyl chloride
1805478-79-8 95%
5g
$465.00 2025-02-12
A2B Chem LLC
BA20299-5g
3-Bromo-2-chloro-6-fluorobenzoyl chloride
1805478-79-8 >95%
5g
$394.00 2024-04-20
A2B Chem LLC
BA20299-1g
3-Bromo-2-chloro-6-fluorobenzoyl chloride
1805478-79-8 95%
1g
$154.00 2024-04-20

3-Bromo-2-chloro-6-fluorobenzoyl chloride 関連文献

3-Bromo-2-chloro-6-fluorobenzoyl chlorideに関する追加情報

Introduction to 3-Bromo-2-chloro-6-fluorobenzoyl chloride (CAS No. 1805478-79-8)

3-Bromo-2-chloro-6-fluorobenzoyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1805478-79-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This benzoic acid derivative features a unique structural motif combining bromine, chlorine, and fluorine substituents, which endows it with distinct reactivity and potential applications in synthetic chemistry. The presence of these halogen atoms makes it a valuable intermediate in the development of more complex molecules, particularly in medicinal chemistry.

The compound's structure consists of a benzene ring substituted at the 3-position with a bromine atom, at the 2-position with a chlorine atom, and at the 6-position with a fluorine atom. The benzoic acid moiety is further functionalized by converting the carboxyl group into its corresponding acyl chloride derivative. This transformation enhances the electrophilicity of the carbonyl carbon, making it highly reactive in nucleophilic substitution reactions. Such reactivity is crucial for constructing more intricate molecular frameworks, which are often required in drug discovery efforts.

In recent years, 3-Bromo-2-chloro-6-fluorobenzoyl chloride has been explored as a key building block in the synthesis of biologically active compounds. Its halogenated aromatic core is particularly interesting because halogens can modulate the electronic properties and metabolic stability of molecules. For instance, fluorine atoms are known to enhance binding affinity to biological targets, while bromine and chlorine can serve as handles for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

One notable application of this compound has been reported in the synthesis of novel kinase inhibitors. Kinases are enzymes that play a pivotal role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. Researchers have utilized 3-Bromo-2-chloro-6-fluorobenzoyl chloride to introduce a fluorinated benzoyl group into kinase inhibitors, which has led to improved pharmacokinetic profiles and enhanced target engagement. The fluorine atom, in particular, has been shown to increase metabolic stability and binding affinity, making such inhibitors more effective in preclinical studies.

Another area where this compound has found utility is in the development of agrochemicals. The structural features of 3-Bromo-2-chloro-6-fluorobenzoyl chloride make it a versatile precursor for synthesizing fluorinated phenolic compounds, which are known for their pesticidal and herbicidal properties. By incorporating this intermediate into larger molecular structures, chemists have been able to develop novel agrochemicals with improved efficacy and reduced environmental impact.

The synthesis of 3-Bromo-2-chloro-6-fluorobenzoyl chloride typically involves the chlorination and bromination of appropriately substituted fluoroaromatic precursors followed by conversion to the acyl chloride. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing additional functional groups while maintaining regioselectivity.

The reactivity of 3-Bromo-2-chloro-6-fluorobenzoyl chloride also makes it a valuable tool for exploring new synthetic pathways. For example, its ability to undergo nucleophilic aromatic substitution allows for the introduction of diverse substituents at specific positions on the benzene ring. This flexibility is particularly useful when designing molecules with tailored biological activities. Researchers have leveraged this property to develop libraries of compounds for high-throughput screening, accelerating the discovery process in drug development.

In conclusion, 3-Bromo-2-chloro-6-fluorobenzoyl chloride (CAS No. 1805478-79-8) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it an indispensable intermediate for constructing complex molecules with desired biological activities. As research continues to uncover new applications for this compound, its importance in synthetic chemistry is likely to grow further.

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